2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid
Overview
Description
2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid is a chemical compound with the molecular formula C18H22N2O4S2 and a molecular weight of 394.52 . It is a research-use-only compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H22N2O4S2/c21-18(22)16-12-25-17(19-16)13-7-6-10-15(11-13)26(23,24)20-14-8-4-2-1-3-5-9-14/h6-7,10-12,14,20H,1-5,8-9H2,(H,21,22)
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.
Scientific Research Applications
Antimicrobial Applications
- The compound has shown potential as an antimicrobial agent. Studies have focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating promising results in in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Catalytic Applications
- Research indicates its use in the synthesis of various organic compounds. The compound's derivatives have been used as catalysts in the synthesis of diverse organic molecules under mild and solvent-free conditions, highlighting its potential in industry (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Corrosion Inhibition
- It has been investigated for its anti-corrosion properties. Studies on thiazole hydrazones, including derivatives of the compound, have demonstrated their efficacy in protecting mild steel in acid media. This suggests its utility in industrial applications for corrosion inhibition (Chaitra, Mohana, Gurudatt, & Tandon, 2016).
Antifungal and Antiviral Activities
- Its derivatives have been synthesized and evaluated for fungicidal and antiviral activities. The studies have shown that certain derivatives exhibit significant activity against fungi and viruses, suggesting a new strategy for fungi and virus control (Fengyun et al., 2015).
Synthesis of Heterocyclic Compounds
- The compound has been used in the synthesis of various heterocyclic compounds. Research has explored its reactivity in creating diverse molecular structures, contributing to the field of organic chemistry (Suzuki & Izawa, 1976).
Properties
IUPAC Name |
2-[3-(cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c21-18(22)16-12-25-17(19-16)13-7-6-10-15(11-13)26(23,24)20-14-8-4-2-1-3-5-9-14/h6-7,10-12,14,20H,1-5,8-9H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDVVOQDRGLGNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC(=C2)C3=NC(=CS3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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